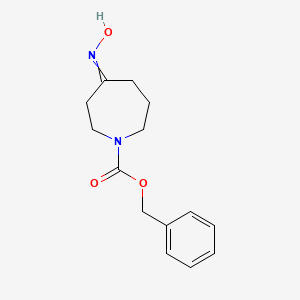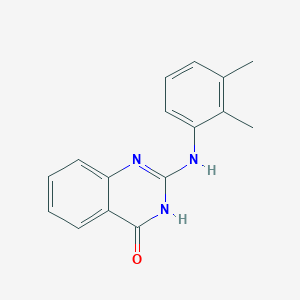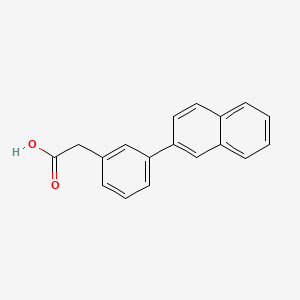
1-Benzhydrylazetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydrylazetidine hydrochloride is a chemical compound with the molecular formula C16H18ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidine hydrochloride can be synthesized through a streamlined two-step process. Initially, commercially available 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C, yielding the desired compound as a mono acetate salt in 72-84% yield .
Industrial Production Methods: The industrial production of this compound involves the preparation of a reaction solution by mixing dimethylaniline and epoxy chloropropane in an organic solvent. This solution is then reacted at 0-60°C, followed by heating to 60-250°C under pressure. The resulting product is purified to obtain white crystals of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzhydrylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form new functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur if suitable leaving groups or electrophilic sites are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like methanesulfonyl chloride and triethylamine are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, such as 3-amino-1-benzhydrylazetidine and its derivatives .
Aplicaciones Científicas De Investigación
1-Benzhydrylazetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its therapeutic potential in drug development, particularly in the synthesis of compounds with medicinal properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-benzhydrylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
- 1-Benzhydrylazetidin-3-one
- 1-Benzhydrylazetidin-3-ol
- 3-Amino-1-benzhydrylazetidine
- 1-Benzhydrylazetidin-3-carbonitrile
Uniqueness: 1-Benzhydrylazetidine hydrochloride is unique due to its specific chemical structure and reactivityCompared to similar compounds, it provides a versatile platform for the synthesis of a wide range of derivatives with potential biological and industrial applications .
Propiedades
Fórmula molecular |
C16H18ClN |
|---|---|
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
1-benzhydrylazetidine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13H2;1H |
Clave InChI |
KWAWVQKITYLCKY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)


![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)



![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)

